molecular formula C21H14BrFN6OS B2371803 N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207032-14-1

N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No. B2371803
CAS RN: 1207032-14-1
M. Wt: 497.35
InChI Key: BEGXAJZJJKGCJV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a fluorophenyl group, a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group, and an acetamide group. These groups suggest that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The bromophenyl and fluorophenyl groups could be introduced using electrophilic aromatic substitution reactions. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl group is a type of azole, which are often synthesized using condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bromophenyl and fluorophenyl groups would likely contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the bromine and fluorine atoms makes it likely that it could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and polar. The multiple ring structures could contribute to its stability .

Scientific Research Applications

Synthesis and Insecticidal Assessment

A study by Fadda et al. (2017) presented the synthesis of various heterocycles, including pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives. These compounds, characterized through spectroscopic techniques, showed potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their significance in agricultural pest control (Fadda et al., 2017).

Synthesis and Biochemical Impact

Soliman et al. (2020) synthesized a series of heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety. These compounds were found to be potent insecticidal agents against Spodoptera littoralis. The study not only provided insights into the synthesis but also investigated the toxicological and biochemical aspects of these compounds (Soliman et al., 2020).

Synthesis and Antimicrobial Activities

Abunada et al. (2008) and Bondock et al. (2008) focused on the synthesis of novel heterocycles incorporating antipyrine moieties. These compounds, including pyrazolo[5,1-c][1,2,4]triazine derivatives, were tested and found to exhibit antimicrobial properties. Their research contributes to the development of new antimicrobial agents, potentially offering alternatives for treating various infections (Abunada et al., 2008) (Bondock et al., 2008).

Synthesis and Anticancer Activities

A study by Riyadh et al. (2013) explored the synthesis of various heterocycles, including pyrazolo[5,1-c][1,2,4]triazine derivatives, and assessed their anticancer and antimicrobial activities. This research is pivotal in the quest for new therapeutic agents in the fight against cancer (Riyadh et al., 2013).

Safety And Hazards

The safety and hazards of this compound would depend on several factors, including its reactivity and the specific biological effects it has. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has potential as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4-bromophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrFN6OS/c22-14-3-7-16(8-4-14)24-19(30)12-31-21-26-25-20-18-11-17(13-1-5-15(23)6-2-13)27-29(18)10-9-28(20)21/h1-11H,12H2,(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXAJZJJKGCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)Br)C3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrFN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

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